molecular formula C6H2F3N3 B13559949 2-Azido-1,3,5-trifluorobenzene

2-Azido-1,3,5-trifluorobenzene

Cat. No.: B13559949
M. Wt: 173.10 g/mol
InChI Key: SZTLXSATMGILQF-UHFFFAOYSA-N
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Description

2-Azido-1,3,5-trifluorobenzene is an organic compound with the molecular formula C6H2F3N3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an azido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1,3,5-trifluorobenzene typically involves the azidation of 1,3,5-trifluorobenzene. One common method is the nucleophilic substitution reaction where 1,3,5-trifluorobenzene is treated with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of a fluorine atom with an azido group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide compounds.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1,3,5-trifluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF or DMSO.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

2-Azido-1,3,5-trifluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-1,3,5-trifluorobenzene largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-1,3,5-trifluorobenzene is unique due to the combination of azido and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it particularly useful in click chemistry and other applications where both azido and fluorine functionalities are desirable.

Properties

Molecular Formula

C6H2F3N3

Molecular Weight

173.10 g/mol

IUPAC Name

2-azido-1,3,5-trifluorobenzene

InChI

InChI=1S/C6H2F3N3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H

InChI Key

SZTLXSATMGILQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N=[N+]=[N-])F)F

Origin of Product

United States

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